molecular formula C13H18N6 B12233068 1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B12233068
M. Wt: 258.32 g/mol
InChI Key: REDQDOHCSNOKCT-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a cyclobutyl group, a triazolo-pyridazine moiety, and a piperazine ring, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolo-pyridazine core, which is then functionalized with a cyclobutyl group and a piperazine ring. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for their biological activities and potential therapeutic applications .

Scientific Research Applications

1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine: Unique due to its specific combination of functional groups.

    1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine: Contains a morpholine ring, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a cyclobutyl group, triazolo-pyridazine core, and piperazine ring makes it a versatile and valuable compound for various scientific applications .

Properties

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

6-(4-cyclobutylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H18N6/c1-2-11(3-1)17-6-8-18(9-7-17)13-5-4-12-15-14-10-19(12)16-13/h4-5,10-11H,1-3,6-9H2

InChI Key

REDQDOHCSNOKCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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